2,5-Diazabicyclo[4.1.1]octane
Description
2,5-Diazabicyclo[4.1.1]octane is a bicyclic organic compound featuring an eight-membered ring system with two nitrogen atoms at positions 2 and 5, bridged in a [4.1.1] configuration.
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,5-diazabicyclo[4.1.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-3-5(4-6)7-1/h5-8H,1-4H2 |
InChI Key |
SSDNNHBUXDMVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC(C2)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[4.1.1]octane can be synthesized through several methods. One common approach involves the cyclization of 1-(2-bromoethyl)piperazine or 1-(2-chloroethyl)piperazine. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine. This method is preferred due to its efficiency and scalability. The reaction is conducted at high temperatures, typically around 200-300°C, in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diazabicyclo compounds.
Scientific Research Applications
2,5-Diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of various polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 2,5-Diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms are highly nucleophilic, allowing it to facilitate various chemical reactions by donating electron pairs to electrophilic centers. This property makes it an effective catalyst in reactions such as the Baylis-Hillman reaction and the formation of polyurethane .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,5-diazabicyclo[4.1.1]octane and related compounds:
Structural and Functional Insights
- Larger bridge systems (e.g., [3.2.1] in 3,8-diazabicyclo[3.2.1]octane) enhance receptor-binding selectivity due to conformational rigidity, as seen in its α4β2 nAChR affinity .
Nitrogen Positioning :
Biological Activity :
- 3,6-Diazabicyclo[3.1.1]heptane demonstrates cytotoxic effects on prostate cancer cells, suggesting that smaller rings with specific bridge configurations enhance membrane permeability .
- Derivatives of 2,5-diazabicyclo[2.2.1]heptane require stringent safety protocols (e.g., inhalation precautions), highlighting the impact of substituents on toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
